N-Octylaminoethyl sodium thiosulfate

説明

Sodium thiosulfate (Na₂S₂O₃), a sulfur-containing compound, has diverse applications in medicine, industrial processes, and environmental remediation. Its pharmacological properties include calcium chelation, antioxidant activity, and vasodilation, making it useful in treating calciphylaxis and urolithiasis . Pharmacopeial standards define it as containing ≥99.0% purity (anhydrous basis), with identification via infrared absorption and sodium-specific tests . Safety protocols emphasize protective gear during handling to avoid respiratory or dermal exposure .

特性

CAS番号 |

73986-96-6 |

|---|---|

分子式 |

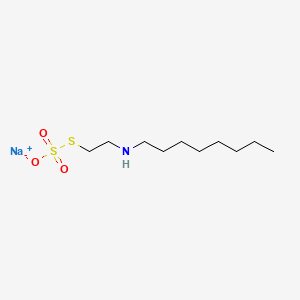

C10H22NNaO3S2 |

分子量 |

291.4 g/mol |

IUPAC名 |

sodium;1-(2-sulfonatosulfanylethylamino)octane |

InChI |

InChI=1S/C10H23NO3S2.Na/c1-2-3-4-5-6-7-8-11-9-10-15-16(12,13)14;/h11H,2-10H2,1H3,(H,12,13,14);/q;+1/p-1 |

InChIキー |

DMMCERNFJHTJFQ-UHFFFAOYSA-M |

正規SMILES |

CCCCCCCCNCCSS(=O)(=O)[O-].[Na+] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Octylaminoethyl sodium thiosulfate typically involves the reaction of octylamine with ethylene oxide to form N-octylaminoethanol. This intermediate is then reacted with thiosulfuric acid to yield this compound. The reaction conditions generally include:

Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.

Solvent: Aqueous or organic solvents such as ethanol or methanol.

Catalysts: Acidic or basic catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or continuous reactors: To control the reaction conditions and ensure consistent product quality.

Purification steps: Including filtration, crystallization, and drying to obtain the pure compound.

Quality control: Analytical techniques such as HPLC and NMR to verify the purity and composition of the final product.

化学反応の分析

Types of Reactions

N-Octylaminoethyl sodium thiosulfate undergoes various chemical reactions, including:

Oxidation: The thiosulfate group can be oxidized to sulfate using oxidizing agents such as hydrogen peroxide.

Reduction: The compound can be reduced under specific conditions to yield different sulfur-containing products.

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Water, ethanol, methanol.

Catalysts: Acidic or basic catalysts depending on the reaction type.

Major Products Formed

Oxidation: Sodium sulfate.

Reduction: Various sulfur-containing compounds.

Substitution: N-alkylated or N-acylated derivatives.

科学的研究の応用

N-Octylaminoethyl sodium thiosulfate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.

Biology: Investigated for its potential as a protective agent against oxidative stress in biological systems.

Medicine: Explored for its potential therapeutic effects, including its use as an antidote for certain types of poisoning.

Industry: Utilized in the formulation of specialty chemicals and as an additive in various industrial processes.

作用機序

The mechanism of action of N-Octylaminoethyl sodium thiosulfate involves its interaction with molecular targets through the thiosulfate and amine groups. The thiosulfate group can act as a sulfur donor, participating in redox reactions and neutralizing reactive oxygen species. The amine group can interact with biological molecules, potentially modulating their activity and providing protective effects.

類似化合物との比較

Comparison with Similar Compounds

Calcium Chelators

Sodium thiosulfate is compared to other calcium-chelating agents like ethylenediaminetetraacetic acid (EDTA) and citrate derivatives.

In calciphylaxis, sodium thiosulfate’s dual anti-calcification and antioxidant effects provide an edge over EDTA, which lacks vasodilatory properties .

Anti-Urolithiatic Agents

Compared to sodium hydrogen sulfide (NaSH) and sodium sulfate, sodium thiosulfate shows moderate inhibition of calcium oxalate crystallization.

| Compound | Inhibition Efficiency | Mechanism |

|---|---|---|

| Sodium thiosulfate | Moderate (pH-dependent) | Ca²⁺ complexation, urine alkalinization |

| Sodium hydrogen sulfide | High | Strong Ca²⁺ binding, pH modulation |

| Sodium sulfate | Low | Limited ion interaction |

While NaSH outperforms sodium thiosulfate in vitro, the latter’s safety profile and oral bioavailability make it clinically preferable for long-term urolithiasis management .

Industrial Reducing Agents

In polyacrylamide (PAM) gel systems, sodium thiosulfate’s gelation behavior contrasts with other reducers like thiourea or ascorbic acid:

Sodium thiosulfate’s transient gels are advantageous for improving waterflood mobility in oil reservoirs without compromising injectivity, unlike thiourea’s persistent gels .

Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。